Technical Whitepaper: Physicochemical Profiling of 1,3-Diphenyl-1,3-dimethyldisiloxane
Technical Whitepaper: Physicochemical Profiling of 1,3-Diphenyl-1,3-dimethyldisiloxane
Topic: Physicochemical Profiling of 1,3-Diphenyl-1,3-dimethyldisiloxane Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,3-Diphenyl-1,3-dimethyldisiloxane (CAS 6689-22-1), often abbreviated as DPDS in specific organosilicon contexts, represents a critical class of hydrido-functionalized siloxanes. Unlike its fully methylated analog (1,3-diphenyl-1,1,3,3-tetramethyldisiloxane), this compound possesses reactive silicon-hydrogen (Si-H) bonds directly attached to chiral silicon centers. This unique structural motif renders it indispensable as a reducing agent in stereoselective hydrosilylation and as a precise end-capping agent in the synthesis of functionalized polysiloxanes. This guide provides an authoritative analysis of its physicochemical properties, synthesis pathways, and handling protocols for advanced research applications.
Chemical Identity and Physicochemical Core[1][2][3][4]
The accurate characterization of 1,3-Diphenyl-1,3-dimethyldisiloxane requires distinguishing it from its divinyl and tetramethyl analogs. The presence of the Si-H bond significantly influences its density and refractive index compared to non-functionalized siloxanes.
Key Physicochemical Data[5]
| Property | Value | Conditions / Notes |
| Molecular Formula | ||
| Molecular Weight | 258.46 g/mol | Calculated based on IUPAC atomic weights |
| Density | 0.998 g/cm³ | At 20°C (Relative density |
| Refractive Index | 1.5282 | |
| Boiling Point | 133–134 °C | At 3 mmHg (Reduced pressure) |
| Flash Point | > 110 °C | Closed Cup (Estimated) |
| Appearance | Clear, colorless liquid | |
| CAS Registry Number | 6689-22-1 | Distinct from divinyl (2627-97-6) and tetramethyl (56-33-7) analogs |
Structural Stereochemistry
A defining feature of this molecule is the presence of two chiral silicon atoms, bridged by an oxygen atom. Consequently, the compound exists as a mixture of diastereomers: the meso form (internally compensated) and the racemic pair (
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Meso Form: The phenyl groups are on the same side of the Si-O-Si plane (syn-like arrangement in certain conformations).
-
Racemic Form: The phenyl groups are on opposite sides (anti-like arrangement).
This stereochemical duality is critical when using the compound as a ligand or reagent in asymmetric synthesis, as the diastereomeric ratio can influence reaction selectivity.
Figure 1: Connectivity and stereochemical implications of the 1,3-Diphenyl-1,3-dimethyldisiloxane core.
Synthesis and Production Protocols
The synthesis of 1,3-Diphenyl-1,3-dimethyldisiloxane is typically achieved through the controlled hydrolysis of chlorosilane precursors. This method allows for the retention of the sensitive Si-H bond, provided the pH is carefully managed to prevent condensation or dehydrocoupling.
Primary Synthesis Route: Hydrolysis of Chloro(methyl)phenylsilane
Reaction:
Protocol Steps:
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Precursor Preparation: Charge a reaction vessel with Chloro(methyl)phenylsilane (CAS 1631-82-9) under an inert nitrogen atmosphere.
-
Solvent Selection: Dissolve the precursor in a non-polar aprotic solvent such as Diethyl ether or Toluene . This moderates the hydrolysis rate.
-
Hydrolysis: Add a stoichiometric amount of water (or ice) dropwise at 0°C .
-
Critical Control Point: The reaction produces HCl. To prevent acid-catalyzed redistribution of the Si-H bond, an acid acceptor (e.g., Pyridine or Triethylamine) or a biphasic wash system (Water/Ether) is often employed to remove HCl immediately.
-
-
Separation: Separate the organic layer, wash with neutral water until pH is neutral, and dry over anhydrous
. -
Purification: Purify via fractional distillation under reduced pressure (vacuum). The product distills at ~133°C @ 3 mmHg.[1]
Figure 2: Synthetic workflow for the production of high-purity 1,3-Diphenyl-1,3-dimethyldisiloxane.
Applications in Research & Drug Development
Hydrosilylation Reducing Agent
In drug development, the reduction of ketones or imines to chiral alcohols or amines is a pivotal step. 1,3-Diphenyl-1,3-dimethyldisiloxane serves as a mild, hydrogen-donating siloxane in hydrosilylation reactions catalyzed by Platinum (Karstedt’s catalyst) or Rhodium.
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Mechanism: The Si-H bond adds across unsaturated C=O or C=N bonds.
-
Advantage: The phenyl groups provide steric bulk and
-stacking opportunities, potentially enhancing enantioselectivity when used with chiral catalysts compared to simple polymethylsiloxanes.
Polymer End-Capping
In the synthesis of silicone fluids for medical devices or drug delivery vehicles, this compound acts as a "chain stopper" or end-capper.
-
Function: It introduces terminal Phenyl and Hydride functionalities.
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Utility: The terminal Hydride can be further functionalized (e.g., attaching a drug molecule or PEG chain) via a second hydrosilylation step ("Click Chemistry" with silicones).
Experimental Handling & Safety
Stability and Storage
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Moisture Sensitivity: While siloxanes are generally hydrophobic, the Si-H bond is susceptible to hydrolysis in the presence of strong bases or acids, evolving flammable Hydrogen gas (
). -
Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon).
-
Shelf Life: Typically 12–24 months if seal integrity is maintained.
Safety Hazards
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H2 Generation: Contact with bases, amines, or Lewis acids can trigger rapid release of hydrogen gas.
-
Flammability: Flash point >110°C indicates it is combustible but not highly flammable under ambient conditions. However, generated
poses an explosion risk. -
PPE: Standard laboratory PPE (Safety goggles, nitrile gloves, lab coat) is mandatory. Work should be performed in a fume hood.
References
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Gelest, Inc. (2017).[1] Safety Data Sheet: 1,3-Diphenyl-1,3-dimethyldisiloxane (SID4552.0). Retrieved from
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PubChem. (n.d.).[2][3] 1,3-Diphenyl-1,3-dimethyldisiloxane (Compound CID 6327619).[2] National Library of Medicine. Retrieved from
-
Alfa Chemistry. (n.d.). 1,3-Diphenyl-1,3-dimethyldisiloxane Properties and Specifications. Retrieved from
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ChemicalBook. (n.d.). CAS 6689-22-1 Technical Data. Retrieved from
